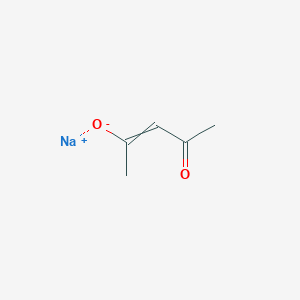

sodium;4-oxopent-2-en-2-olate

Description

Nomenclature and Structural Representations in Chemical Literature

The compound is identified in chemical literature through several systematic and common names. The IUPAC nomenclature designates it as sodium (Z)-4-oxopent-2-en-2-olate. wikipedia.orgsigmaaldrich.com However, it is more commonly referred to as sodium acetylacetonate (B107027) or the sodium salt of 2,4-pentanedione. ontosight.aicymitquimica.com

The acetylacetonate anion (acac) is a classic example of keto-enol tautomerism. biofuranchem.comwikipedia.org The anion, derived from the deprotonation of acetylacetone (B45752), is a resonance-stabilized enolate. In its sodium salt, the sodium cation is coordinated by the two oxygen atoms of the acetylacetonate ligand, forming a stable six-membered chelate ring. wikipedia.orgbiofuranchem.comamericanelements.com The structure of the monohydrate form has been confirmed through X-ray crystallography, which shows the sodium cation bonded to the enolate oxygen centers. wikipedia.org

Below are key identifiers and properties of the compound.

Historical Perspectives on Acetylacetonate Chemistry and its Sodium Salt

The chemistry of acetylacetonates (B15086760) dates back to the late 19th century with the first synthesis of its parent compound, acetylacetone (2,4-pentanedione), by Ludwig Claisen in 1887. A critical breakthrough was the recognition of its ability to exist as a tautomeric equilibrium between its keto and enol forms, which was fundamental to understanding the formation and stability of its enolate anion. wikipedia.org

Metal acetylacetonates were among the first coordination compounds to be studied extensively. researchgate.net Their unique properties, such as volatility and solubility in organic solvents, garnered significant attention. biofuranchem.com Historically, these complexes played a notable role during World War II in research aimed at separating uranium isotopes, a testament to their unusual volatility for metal compounds. researchgate.net

The preparation of sodium acetylacetonate is a straightforward and well-documented acid-base reaction. It is typically synthesized by treating acetylacetone with a sodium base, such as sodium hydroxide (B78521) or sodium hydride. wikipedia.orgorgsyn.org This simple deprotonation reaction provides a direct route to the sodium salt, which then serves as a versatile starting material for the synthesis of a multitude of other metal acetylacetonate complexes. wikipedia.orgwikipedia.org

Broad Role of Sodium Acetylacetonate in Synthetic and Materials Science Research

Sodium acetylacetonate is a cornerstone reagent with diverse applications in both synthetic chemistry and materials science, primarily due to its function as a precursor to the acetylacetonate ligand. ontosight.aicymitquimica.com

In Synthetic Chemistry: Its principal role is as a starting material for the synthesis of various metal acetylacetonate (M(acac)ₓ) complexes. ontosight.aiwikipedia.org This is generally achieved by reacting a metal salt with sodium acetylacetonate. wikipedia.org These resulting neutral complexes are widely used as catalysts and catalyst precursors in numerous organic transformations, including:

Catalysis: Metal acetylacetonate complexes catalyze reactions such as hydroformylation, polymerization, and transesterification. ontosight.aibiofuranchem.comgoogle.com For instance, iron(III) acetylacetonate is a versatile catalyst in cross-coupling reactions and hydrogen atom transfer processes. thieme-connect.de

Reagent in Organic Synthesis: The acetylacetonate anion can undergo both C-alkylation and O-alkylation, providing pathways to substituted acetylacetone derivatives. wikipedia.org Oxidation of the salt can produce tetraacetylethane. wikipedia.org It has also been employed as a mild reducing agent in specific contexts, such as the synthesis of gold(I) salts. rsc.org

In Materials Science: The compound's thermal stability and ability to form volatile metal complexes make it a valuable precursor in the fabrication of advanced materials. cymitquimica.combiofuranchem.com

Nanomaterials Synthesis: It is frequently used in the synthesis of nanoparticles and nanostructures. cymitquimica.com For example, it serves as a precursor in the chemical vapor deposition (CVD) of carbon nanostructures and the thermal decomposition synthesis of metal oxide nanoparticles like indium oxide (In₂O₃) and zinc oxide (ZnO). americanelements.comwikipedia.orgscielo.br

Thin Films and Coatings: Sodium acetylacetonate and the derived metal complexes are employed in the preparation of thin films and coatings through methods like sol-gel synthesis. cymitquimica.combiofuranchem.com

Nanocomposites: The compound is used to prepare nanocomposites by mixing it with other phases, such as ferrites, to create materials with tailored properties. scirp.org

The table below summarizes key research findings involving sodium acetylacetonate.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H7NaO2 |

|---|---|

Molecular Weight |

122.10 g/mol |

IUPAC Name |

sodium;4-oxopent-2-en-2-olate |

InChI |

InChI=1S/C5H8O2.Na/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1 |

InChI Key |

AIWZOHBYSFSQGV-UHFFFAOYSA-M |

Canonical SMILES |

CC(=CC(=O)C)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Sodium Acetylacetonate

Direct Deprotonation Routes of Acetylacetone (B45752)

The most common method for preparing sodium acetylacetonate (B107027) involves the direct deprotonation of acetylacetone (CH₂(C(O)CH₃)₂). wikipedia.org Acetylacetone is a weak acid, and the removal of a proton from the central carbon atom is facilitated by the resonance stabilization of the resulting enolate ion. stackexchange.com

In an aqueous environment, sodium acetylacetonate can be synthesized by reacting acetylacetone with a sodium base, such as sodium hydroxide (B78521) (NaOH). wikipedia.org The reaction proceeds as follows:

NaOH + CH₂(C(O)CH₃)₂ → NaCH(C(O)CH₃)₂ + H₂O wikipedia.org

This method is straightforward and often results in the formation of sodium acetylacetonate monohydrate. wikipedia.org A typical laboratory procedure involves dissolving sodium hydroxide in a mixture of water and methanol (B129727) and then slowly adding this solution to acetylacetone. orgsyn.orgscirp.org The resulting creamy-white crystalline salt precipitates out of the solution and can be collected by filtration. orgsyn.orgscirp.org

A detailed example of this synthesis involves dissolving 40g of sodium hydroxide in 50 ml of water, adding 200 ml of methanol, and then slowly adding this mixture to 100g of acetylacetone. orgsyn.orgscirp.org The flask is then cooled to allow for complete crystallization of the sodium salt. orgsyn.orgscirp.org

For applications requiring a high degree of purity and the absence of water, anhydrous sodium acetylacetonate is prepared under non-aqueous conditions. This is typically achieved by using a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF). wikipedia.org The reaction is as follows:

NaH + CH₂(C(O)CH₃)₂ → NaCH(C(O)CH₃)₂ + H₂ wikipedia.org

This method yields a high-purity, anhydrous product. wikipedia.org Other strong bases like sodium butylate (B1668116) in a non-polar solvent can also be used. google.com The anhydrous product is stable and can be stored for extended periods in a stoppered container. orgsyn.orgscirp.org

For anhydrous synthesis, the choice of solvent and the exclusion of moisture are critical for achieving high purity. The reaction is often carried out under an inert atmosphere to prevent side reactions. The stoichiometry of the reactants, particularly the base-to-acetylacetone ratio, is also a key factor in optimizing the yield.

| Parameter | Effect on Aqueous Synthesis | Effect on Anhydrous Synthesis |

| Base | Sodium hydroxide is commonly used. wikipedia.org | Stronger bases like sodium hydride are required. wikipedia.org |

| Solvent | Water and methanol mixtures are typical. orgsyn.orgscirp.org | Aprotic solvents like THF are necessary. wikipedia.org |

| Temperature | Cooling is crucial for crystallization and yield. orgsyn.orgscirp.org | Often performed at room temperature or slightly below. |

| Atmosphere | Typically performed in air. | An inert atmosphere is preferred to prevent moisture contamination. |

| Purity | Yields the monohydrate form. wikipedia.org | Produces the high-purity anhydrous form. wikipedia.org |

Mechanochemical Approaches to Sodium Acetylacetonate Synthesis

Mechanochemical synthesis offers a solvent-free or low-solvent alternative for producing sodium acetylacetonate. This method involves the direct grinding of solid reactants, such as a metal salt and acetylacetone with a solid base. nanotrun.comresearcher.life This technique is considered environmentally friendly due to the reduction or elimination of solvent use. nanotrun.com

Research has shown that mechanochemical reactions of inorganic polymers with sodium acetylacetonate hydrate (B1144303) can lead to the formation of complex structures. researchgate.net For instance, the solid-phase interaction of iron(III) chloride and sodium acetylacetonate through mechanical treatment in a vibratory ball mill has been studied, demonstrating the formation of iron(III) acetylacetonate. researchgate.net This solid-phase method can be highly efficient, with some reactions proceeding rapidly under manual grinding. mdpi.com

Exploration of Sustainable and Eco-Friendly Synthetic Protocols

The development of sustainable and "green" synthetic methods is a growing area of focus in chemistry. researchgate.net For the synthesis of metal acetylacetonates (B15086760), including the sodium salt, this involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. researchgate.netwalisongo.ac.id

One approach to greener synthesis is the use of alternative, less hazardous bases and solvents. For example, some protocols explore the use of sodium acetate (B1210297) as a buffer in the synthesis of other metal acetylacetonates, which could potentially be adapted for sodium acetylacetonate synthesis. blogspot.comup.pt The optimization of reaction conditions to reduce the excess of reagents and shorten reaction times also contributes to a more sustainable process. mdpi.com Furthermore, mechanochemical synthesis, by its nature, is a greener alternative to traditional solvent-based methods. nanotrun.com

Sodium Acetylacetonate as a Key Precursor for Diverse Chemical Species

Sodium acetylacetonate is a versatile precursor in the synthesis of a wide range of other chemical compounds. ontosight.aiwikipedia.org Its primary utility lies in its reaction with metal salts to form various metal acetylacetonate complexes. wikipedia.orgwikipedia.org These complexes have numerous applications, including as catalysts, in the production of pigments and dyes, and in materials science. ontosight.ai

For example, sodium acetylacetonate is used to prepare:

Metal Acetylacetonate Complexes: It reacts with salts of transition metals like copper, iron, and zinc to form their respective acetylacetonate complexes. ontosight.ai These reactions are a general method for synthesizing such complexes. wikipedia.org

Tetraacetylethane: Oxidation of sodium acetylacetonate can yield tetraacetylethane. wikipedia.org

Alkylated Derivatives: Alkylation of sodium acetylacetonate can lead to either O-alkylation, forming an enol ether, or C-alkylation, resulting in a 3-substituted derivative of acetylacetone. wikipedia.org

Heterocyclic Compounds: While acetylacetone itself is a direct precursor to heterocycles like pyrazoles and pyrimidines through condensation reactions, sodium acetylacetonate can be used in reactions leading to similar or more complex heterocyclic systems. wikipedia.org

Nanoparticles and Thin Films: It serves as a precursor for the preparation of mixed metal oxide nanoparticles and for the sol-gel synthesis of mixed metal oxide powders and thin films. biofuranchem.com

The reactivity of the acetylacetonate ligand allows it to form stable chelate complexes with a variety of metal ions, making sodium acetylacetonate a fundamental building block in coordination chemistry. biofuranchem.comcymitquimica.com

Table of Compound Names

| Systematic Name | Common Name | Other Names |

| sodium;4-oxopent-2-en-2-olate | Sodium acetylacetonate | Sodium 2,4-pentanedionate ontosight.ai, Sodium (Z)-4-oxopent-2-en-2-olate wikipedia.org |

| 2,4-pentanedione | Acetylacetone | - |

| Sodium hydroxide | - | - |

| Sodium hydride | - | - |

| Tetrahydrofuran | THF | - |

| Methanol | - | - |

| Iron(III) chloride | Ferric chloride | - |

| Tetraacetylethane | - | - |

| Pyrazole | - | - |

| Pyrimidine | - | - |

| Sodium acetate | - | - |

| Copper(II) chloride | Cupric chloride | - |

| Iron(II) chloride | Ferrous chloride | - |

| Manganese(II) chloride | Manganous chloride | - |

| Potassium permanganate | - | - |

| Aluminum sulfate (B86663) | - | - |

| Vanadium pentoxide | - | - |

| Sodium carbonate | - | - |

| Sodium butylate | - | - |

| Butyl acetate | - | - |

| Acetone (B3395972) | - | - |

| Sodium benzoate | - | - |

| Sodium pyruvate | - | - |

| Sodium phenylglyoxylate | - | - |

| Ruthenium(II) chloride tris(triphenylphosphine) | - | - |

Preparation of Metal Acetylacetonate Complexes

Sodium acetylacetonate is a fundamental starting material for the synthesis of a wide array of metal acetylacetonate complexes. cymitquimica.comwikipedia.org These complexes are formed by reacting a metal salt with the acetylacetonate anion, which chelates to the metal ion through its two oxygen atoms, forming a stable six-membered ring. wikipedia.orgwikipedia.org The general method involves treating a metal salt with acetylacetone in the presence of a base (which forms the acetylacetonate anion in situ) or directly with a solution of sodium acetylacetonate. wikipedia.orgsci-hub.se These coordination complexes are notable for their solubility in organic solvents and their use as catalysts and catalyst precursors. wikipedia.orgamericanelements.com

The synthesis typically proceeds via the general reaction: Mⁿ⁺ + n Na(acac) → M(acac)ₙ + n Na⁺

Detailed research has established specific protocols for the synthesis of various metal acetylacetonate complexes. For instance, iron(III) acetylacetonate can be prepared by reacting an iron(III) salt with acetylacetone in the presence of sodium acetate, which acts as a base to facilitate the deprotonation of the diketone. magritek.comthecreativechemist.org Similarly, complexes of copper(II), manganese(III), and cobalt(III) are readily synthesized using related methods, sometimes requiring an oxidizing agent to achieve the desired metal oxidation state, as in the case of Co(acac)₃ and Mn(acac)₃. wikipedia.orgblogspot.commagritek.com

| Metal Complex | Metal Precursor | Acetylacetonate Source | Additional Reagents/Conditions | Reference |

|---|---|---|---|---|

| Iron(III) Acetylacetonate, Fe(acac)₃ | Iron(II) Chloride (FeCl₂·6H₂O) or Iron(III) Nitrate (B79036) (Fe(NO₃)₃·9H₂O) | Acetylacetone | Sodium Acetate, Methanol, Heat (80°C) | magritek.comthecreativechemist.org |

| Copper(II) Acetylacetonate, Cu(acac)₂ | Copper(II) Chloride (CuCl₂·6H₂O) or Copper(II) Nitrate (Cu(NO₃)₂·3H₂O) | Acetylacetone | Sodium Acetate or Ammonia (B1221849), Methanol, Heat (80°C) | sci-hub.semagritek.com |

| Manganese(III) Acetylacetonate, Mn(acac)₃ | Manganese(II) Chloride (MnCl₂·4H₂O) | Acetylacetone | Sodium Acetate, Potassium Permanganate (KMnO₄) as oxidant, Heat (60-70°C) | thecreativechemist.orgblogspot.commagritek.com |

| Cobalt(III) Acetylacetonate, Co(acac)₃ | Cobalt(II) Carbonate (CoCO₃) | Acetylacetone | Hydrogen Peroxide (H₂O₂) as oxidant | wikipedia.org |

| Aluminum(III) Acetylacetonate, Al(acac)₃ | Aluminum Sulfate (Al₂(SO₄)₃·16H₂O) | Acetylacetone | Ammonia solution, cooled in ice bath | magritek.com |

| Chromium(III) Acetylacetonate, Cr(acac)₃ | Chromium(III) Chloride (CrCl₃·6H₂O) | Acetylacetone | Urea, Heat (>90°C in water bath) | thecreativechemist.org |

Synthesis of Substituted Acetylacetonates and Related Ligands

The acetylacetonate anion derived from sodium acetylacetonate is a potent nucleophile, enabling the synthesis of a variety of substituted acetylacetonates and more complex ligands. The reaction with electrophiles can occur at either the central carbon atom (C-alkylation) or the oxygen atoms (O-alkylation). wikipedia.org C-alkylation is particularly useful, leading to 3-substituted derivatives of acetylacetone, which can then be used to form metal complexes with modified properties. wikipedia.org

Electrophilic substitution reactions at the central carbon of the chelate ring are common. smolecule.com Nondestructive reactions such as halogenation, nitration, and acylation have been successfully carried out on pre-formed tris(acetylacetonate) complexes of metals like cobalt(III) and chromium(III). researchgate.net

Furthermore, sodium acetylacetonate can be used as a key building block in condensation reactions to create novel and more complex ligand structures. A notable example is the synthesis of a ferrocenyl β-diketone ligand, which was achieved through the condensation of (ferrocenylmethyl)trimethyl ammonium (B1175870) iodide with sodium acetylacetonate. researchgate.net This demonstrates the utility of sodium acetylacetonate in introducing the versatile β-diketone functionality into larger molecular frameworks, which can then be used to chelate metal ions. researchgate.net Another example involves the coupling of aryl diazonium salts with acetylacetone to synthesize tridentate ligands. researchgate.net

Formation of Organometallic Compounds

The reaction of sodium acetylacetonate with metal salts leads to the formation of metal acetylacetonates, which are classic examples of coordination complexes and fall under the broad category of organometallic compounds. wikipedia.orgamericanelements.com In these compounds, the acetylacetonate ligand typically acts as a bidentate O,O'-donor, forming a stable six-membered chelate ring with the central metal ion. biofuranchem.comwikipedia.org The structure of the monohydrate form of sodium acetylacetonate itself has been confirmed by X-ray crystallography, showing the sodium cation bonded to the enolate oxygen centers. wikipedia.org

While O,O'-coordination is the most common bonding mode, the acetylacetonate ligand can, in some cases, bind to metals through its central carbon atom. wikipedia.org This C-bonded mode is less frequent but has been observed for third-row transition metals such as platinum(II) and iridium(III). wikipedia.org

The synthesis of metal complexes with substituted acetylacetonate ligands, as described in the previous section, further expands the range of organometallic compounds accessible from sodium acetylacetonate. For instance, the ferrocenyl β-diketone ligand, prepared using sodium acetylacetonate, was subsequently coordinated with a variety of metal ions including Cd(II), Zr(IV), Co(II), Ni(II), Zn(II), and Cu(II), forming new organometallic complexes. researchgate.net The ability to functionalize the acetylacetonate backbone allows for the fine-tuning of the electronic and steric properties of the resulting organometallic compounds, which is critical for applications in catalysis and materials science. researchgate.netresearchgate.net

Structural Elucidation and Bonding Characteristics of Sodium Acetylacetonate

Electronic Structure and Resonance Stabilization of the Acetylacetonate (B107027) Anion

The acetylacetonate anion (acac⁻) is formed by the deprotonation of acetylacetone (B45752). azom.com The electronic structure of the acac⁻ anion is characterized by significant delocalization of the negative charge across the O-C-C-C-O framework. This delocalization is a result of resonance, where the π-electrons are spread over several atoms. In the anion, the two C-O bonds and the two central C-C bonds are equivalent in length, suggesting a bond order of approximately 1.5 for each. wikipedia.org The negative charge is shared equally between the two oxygen atoms. wikipedia.org This resonance stabilization contributes significantly to the stability of the acetylacetonate anion. The enol form of acetylacetone, which is in equilibrium with the keto form, exhibits C₂v symmetry, where a hydrogen atom is shared equally between the two oxygen atoms. wikipedia.org The acetylacetonate anion acts as a bidentate ligand, binding to a metal ion through both oxygen atoms to form a stable six-membered chelate ring. wikipedia.org

Crystallographic Investigations of Sodium Acetylacetonate and its Hydrates

The solid-state structure of sodium acetylacetonate, particularly its monohydrate, has been determined through X-ray crystallography. wikipedia.orgiucr.org The compound is known to be hygroscopic and can readily absorb moisture from the atmosphere to form a hydrate (B1144303). cymitquimica.comiucr.org

Crystallographic studies of sodium acetylacetonate monohydrate (Na[C₅H₇O₂]·H₂O) have revealed its crystal system and space group.

| Compound | Crystal System | Space Group | Reference |

| Sodium Acetylacetonate Monohydrate | Monoclinic | P2₁/c | iucr.org |

This table presents the crystal system and space group for sodium acetylacetonate monohydrate.

In the solid state, the sodium cation in the monohydrate is coordinated in a distorted octahedral geometry. iucr.org The coordination sphere of the Na⁺ ion is comprised of oxygen atoms from both the acetylacetonate ligands and water molecules. Specifically, each sodium ion is bonded to:

Two oxygen atoms from a chelating acetylacetonate ligand. iucr.org

Two oxygen atoms from two neighboring acetylacetonate groups. iucr.org

Two oxygen atoms from two trans water molecules, which act as bridges between adjacent sodium ions. iucr.org

The Na-O bond distances vary depending on the nature of the oxygen atom. The shortest Na-O distances are to the oxygen atoms of the chelated acetylacetonate ligand. iucr.org The Na⁺ ions form a zigzag chain structure along the b-axis of the crystal. iucr.org

| Interaction | Bond Distance (Å) |

| Na-O (chelated acac) | 2.318(1), 2.325(1) |

| Na-O (neighboring acac) | 2.382(1), 2.387(1) |

| Na-O (water) | 2.422(1), 2.423(1) |

This table displays the bond distances between the sodium cation and surrounding oxygen atoms in sodium acetylacetonate monohydrate, as determined by X-ray crystallography at 140 K. iucr.org

The crystal packing of sodium acetylacetonate monohydrate is stabilized by a network of intermolecular interactions. The bridging water molecules play a crucial role in the formation of the polymeric chains of sodium ions. iucr.org Hydrogen bonds are present, involving the hydrogen atoms of the water molecules and the oxygen atoms of the acetylacetonate ligands, further contributing to the stability of the crystal lattice. researchgate.net The analysis of intermolecular forces is essential for understanding the packing and, consequently, the physical properties of crystalline materials. core.ac.ukmdpi.com The arrangement of molecules in the crystal lattice can be influenced by various weak interactions, including hydrogen bonds and van der Waals forces. mdpi.com

Influence of Counter-Ion and Solvent on Enolate Structure and Stereochemistry

The structure and stereochemistry of the acetylacetonate enolate can be influenced by the nature of the counter-ion and the solvent. While the acetylacetonate anion itself has a planar delocalized structure, its coordination to different metal ions can lead to a variety of geometries, including octahedral, tetrahedral, and square planar complexes. jeol.com The choice of counter-ion in a metal complex can affect the coordination environment of the metal center. researchgate.netkab.ac.ugacs.org For instance, in copper(II) acetylacetonate complexes, different counter-anions can lead to variations in the copper coordination geometry. researchgate.net

The solvent can also play a significant role. In polar, hydrogen-bonding solvents, the keto tautomer of acetylacetone is more favored, which can influence the formation and structure of the resulting enolate complexes. wikipedia.org Furthermore, the solvent can sometimes directly participate in the coordination sphere of the metal ion, as seen in the formation of solvated complexes. researchgate.netmdpi.com The study of solvatochromism, where the color of a solution changes with the solvent, provides insights into the interactions between the solute and solvent molecules and how they affect the electronic structure of the complex. idosi.org The donor and acceptor properties of the solvent are key factors in these interactions.

Coordination Chemistry and Ligand Properties of the Acetylacetonate Anion

Chelating Behavior and Bidentate Coordination Modes

The most common coordination mode for the acetylacetonate (B107027) anion is as a bidentate ligand, where it binds to a metal center through its two oxygen atoms. ontosight.ailibretexts.org This chelating behavior is fundamental to its extensive use in inorganic and organometallic chemistry. The donation of electron pairs from both oxygen atoms to a single metal ion results in the formation of highly stable coordination complexes. researchgate.netvedantu.com This stability is attributed to the chelate effect, which is the enhanced stability of a complex containing a chelate ligand compared to a complex with analogous non-chelating (monodentate) ligands. The effect is so pronounced in the case of acetylacetonate that complex formation can sometimes proceed even without the addition of a base to deprotonate the parent acetylacetone (B45752). wikipedia.org

In addition to its primary O,O'-bidentate coordination, the acetylacetonate ligand can, in some cases, bind to metals through its central carbon atom (C3). chemeurope.com This C-bonded mode is less common but has been observed for third-row transition metals such as platinum(II) and iridium(III). chemeurope.comwikipedia.org

The coordination geometry of metal acetylacetonate complexes is dictated by several factors, primarily the identity, oxidation state, and ionic radius of the central metal ion. scribd.com This leads to a diverse range of structural motifs.

Octahedral Geometry: For trivalent metal ions, the most common stoichiometry is M(acac)₃, which typically adopts an octahedral coordination geometry. chemeurope.comscribd.com Examples include the well-characterized complexes of Cr(III), Fe(III), and Co(III). chemeurope.comwikipedia.org These M(acac)₃ complexes are chiral, meaning they exist as a pair of non-superimposable mirror images (enantiomers). chemeurope.comwikipedia.org

Square Planar Geometry: Divalent metal ions can form M(acac)₂ complexes with a square planar geometry. This is observed for complexes such as chromium(II) acetylacetonate and palladium(II) acetylacetonate. wikipedia.org

Tetrahedral and Oligomeric Structures: Some M(acac)₂ complexes exhibit different structures. For instance, Mn(acac)₂ has a tetrahedral environment. nih.gov Others, like nickel(II) bis(acetylacetonate), are known to form trimetallic clusters, [Ni(acac)₂]₃, in the anhydrous state, while the anhydrous cobalt(II) analogue exists as a tetramer, [Co(acac)₂]₄. wikipedia.org

Square Pyramidal Geometry: Heteroleptic complexes, which contain other types of ligands in addition to acetylacetonate, can display different geometries. A notable example is vanadyl acetylacetonate, VO(acac)₂, which has a square pyramidal structure with the vanadyl-oxo group at the apex. wikipedia.orgscribd.com Zinc(II) acetylacetonate monohydrate, Zn(acac)₂H₂O, is also square pyramidal. wikipedia.org

Jahn-Teller Distortion: In certain cases, electronic effects such as the Jahn-Teller effect can cause significant structural distortions. Manganese(III) acetylacetonate, Mn(acac)₃, is a classic example, where its distorted octahedral structure reflects either a tetragonal elongation or compression of the Mn-O bonds. chemeurope.comwikipedia.org

Table 1: Examples of Metal Acetylacetonate Complexes and Their Geometries

| Complex | Metal Ion | Geometry |

|---|---|---|

| Cr(acac)₃ | Cr³⁺ | Octahedral |

| Fe(acac)₃ | Fe³⁺ | Octahedral |

| Co(acac)₃ | Co³⁺ | Octahedral |

| Cr(acac)₂ | Cr²⁺ | Square Planar |

| Cu(acac)₂ | Cu²⁺ | Square Planar |

| VO(acac)₂ | V⁴⁺ | Square Pyramidal |

| Zn(acac)₂H₂O | Zn²⁺ | Square Pyramidal |

| [Ni(acac)₂]₃ | Ni²⁺ | Trimeric (Octahedral Ni centers) |

| Mn(acac)₃ | Mn³⁺ | Distorted Octahedral |

Synthesis and Characterization of Transition Metal Acetylacetonate Complexes

The standard method for synthesizing metal acetylacetonate complexes involves the reaction of a metal salt with acetylacetone (acacH). wikipedia.orgwikipedia.org To facilitate the reaction, a base is typically added. The base deprotonates the acetylacetone to form the acetylacetonate anion, which then coordinates to the metal ion, shifting the equilibrium in favor of the complex. wikipedia.orgthecreativechemist.org Common bases used for this purpose include sodium hydroxide (B78521), sodium acetate (B1210297), and ammonia (B1221849). thecreativechemist.orgdepauw.eduevitachem.com

In some syntheses, the oxidation state of the metal precursor must be adjusted. For example, the preparation of cobalt(III) acetylacetonate, Co(acac)₃, often starts from a cobalt(II) salt, requiring the use of an oxidizing agent like hydrogen peroxide to achieve the +3 oxidation state. wikipedia.orgthecreativechemist.org An alternative synthetic route involves a metathesis reaction using thallium(I) acetylacetonate, Tl(acac). wikipedia.org These complexes are typically crystalline solids with characteristic colors and are often soluble in organic solvents. chemeurope.comscribd.com

Transition metal acetylacetonate complexes can be classified as either homoleptic or heteroleptic. unacademy.com

Homoleptic complexes are those in which the central metal ion is coordinated to only one type of ligand. unacademy.com The M(acac)₂ and M(acac)₃ complexes, such as Fe(acac)₃ and Cr(acac)₃, are prime examples of homoleptic acetylacetonates (B15086760). wikipedia.orggctlc.org

Heteroleptic complexes contain a central metal ion bound to more than one type of ligand. unacademy.com These are also very common. For instance, nickel(II) bis(acetylacetonate) reacts with water to form the octahedral adduct [Ni(acac)₂(H₂O)₂], a heteroleptic complex containing both acetylacetonate and water ligands. wikipedia.org Another example is vanadyl acetylacetonate, VO(acac)₂, which has both an oxo (O²⁻) and two acac⁻ ligands. wikipedia.org Heteroleptic complexes can be synthesized directly or by reacting a homoleptic complex with other ligands. researchgate.net The catalytic properties of homoleptic and heteroleptic complexes of the same metal can differ substantially. researchgate.netrsc.org

Table 2: Comparison of Homoleptic and Heteroleptic Acetylacetonate Complexes

| Complex Type | Definition | Example(s) |

|---|---|---|

| Homoleptic | Metal center is bonded to only one type of ligand. unacademy.com | Co(acac)₃, Fe(acac)₃, Cr(acac)₃ chemeurope.comwikipedia.org |

| Heteroleptic | Metal center is bonded to more than one type of ligand. unacademy.com | VO(acac)₂, [Ni(acac)₂(H₂O)₂], [Co(acac)₂L₂] wikipedia.org |

The oxidation state of the central metal ion is a critical factor that directly influences the stoichiometry and structure of the resulting acetylacetonate complex. magritek.com To form a neutral homoleptic complex, the number of singly negative acetylacetonate ligands must balance the positive charge of the metal ion. magritek.com

Consequently, a metal in a +3 oxidation state, such as Fe(III) or Cr(III), will coordinate with three acac⁻ ligands to form a neutral M(acac)₃ complex. wikipedia.org In contrast, a metal in a +2 oxidation state, like Fe(II) or Cr(II), will bind to two acac⁻ ligands to form an M(acac)₂ complex. wikipedia.org

The oxidation state also has a profound impact on the coordination geometry and stability. As mentioned, Cr(III)(acac)₃ is octahedral, whereas Cr(II)(acac)₂ is square planar. wikipedia.org Furthermore, the stability of complexes can vary with the oxidation state; for example, ferrous acetylacetonate, Fe(acac)₂, is readily oxidized to the more stable ferric complex, Fe(acac)₃. kyoto-u.ac.jp The electronic properties, such as the spin state, are also affected. Co(III) in Co(acac)₃ adopts a low-spin, diamagnetic electron configuration, whereas Mn(III) in Mn(acac)₃ is a high-spin complex. wikipedia.orgmagritek.com Advanced techniques like X-ray absorption spectroscopy can be used to determine the oxidation state of the metal in these complexes, as the absorption energy shifts with the oxidation state. nih.govacs.org

Coordination Chemistry with Main Group and Lanthanide Elements

The coordination chemistry of the acetylacetonate ligand extends beyond transition metals to include main group elements and the lanthanide series.

Main Group Elements: Acetylacetonate forms stable complexes with several main group elements. Aluminum, a Group 13 element, forms the well-known tris(acetylacetonato)aluminium(III), Al(acac)₃, a stable, white crystalline solid. ontosight.aimagritek.com Its synthesis involves the reaction of an aluminum salt with acetylacetone in a basic medium, such as an ammonia solution. magritek.com Other main group metals like gallium also form analogous M(acac)₃ complexes. mdpi.com Sodium acetylacetonate itself is a key precursor compound, serving as the source of the acac⁻ ligand in many syntheses. wikipedia.orgwikipedia.org

Lanthanide Elements: The lanthanide ions (Ln³⁺) form a variety of acetylacetonate complexes. Due to their larger ionic radii and preference for higher coordination numbers, their complexes often differ from those of the d-block metals. Lanthanide acetylacetonate complexes frequently incorporate water molecules into their coordination sphere, forming hydrated species with general formulas like Ln(acac)₃(H₂O)ₙ. wikipedia.org For example, the thulium complex is best described as the dihydrate, Tm(acac)₃(H₂O)₂, which features an 8-coordinate metal center. wikipedia.org

Lanthanides have a strong propensity to form heteroleptic complexes. A series of complexes with the general formula [Ln(terpy)(acac)(NO₃)₂H₂Oₙ] (where 'terpy' is terpyridine) has been synthesized for nearly the entire lanthanide series. rsc.org In these complexes, the coordination number varies with the size of the lanthanide ion—a phenomenon known as the lanthanide contraction. The larger, early lanthanides like La(III) exhibit a coordination number of ten, while the smaller, later lanthanides from Nd(III) to Lu(III) have a coordination number of nine. rsc.org This demonstrates how the subtle decrease in ionic radius across the series directly impacts the coordination environment. rsc.org

Table 3: Coordination of Acetylacetonate with Lanthanide Elements

| Lanthanide (Ln) | Example Complex Formula | Typical Coordination Number | Notes |

|---|---|---|---|

| Lanthanum (La) | [La(terpy)(acac)(NO₃)₂(H₂O)] | 10 | Forms heteroleptic complexes. rsc.org |

| Thulium (Tm) | Tm(acac)₃(H₂O)₂ | 8 | Isolated as a dihydrate. wikipedia.org |

| Terbium (Tb), Holmium (Ho), etc. | Ln(ClBOP)₄P | - | Forms heteroleptic complexes with porphyrin ligands. tandfonline.com |

| Neodymium (Nd) to Lutetium (Lu) | [Ln(terpy)(acac)(NO₃)₂] | 9 | Anhydrous heteroleptic complexes. rsc.org |

Stabilization of Lanthanide Ions for Luminescent Applications

The acetylacetonate ligand and its derivatives are pivotal in the development of luminescent materials, particularly in the sensitization of lanthanide ion luminescence. Lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺), possess unique photophysical properties, including sharp emission bands and long luminescence lifetimes. However, their direct excitation is often inefficient due to the Laporte-forbidden nature of their f-f transitions. nih.govnih.gov

To overcome this limitation, organic ligands like acetylacetonate are employed to act as "antennas." The process, known as the antenna effect or sensitization, involves the following steps:

The organic ligand absorbs incident light (typically in the UV region) and is excited from its ground state (S₀) to a singlet excited state (S₁).

The excited ligand then undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁).

Finally, intramolecular energy transfer occurs from the triplet state of the ligand to the resonant energy level of the chelated lanthanide ion, which then emits its characteristic luminescence. psu.eduresearchgate.net

The efficiency of this energy transfer is highly dependent on the energy gap between the ligand's triplet state and the lanthanide ion's emissive level. For instance, acetylacetone is an effective sensitizer (B1316253) for Tb³⁺, while other β-diketonates might be more suitable for Eu³⁺. psu.edu The introduction of auxiliary ligands, such as 1,10-phenanthroline, can further enhance the luminescence quantum yield by preventing the coordination of solvent molecules that can quench the lanthanide's excited state. researchgate.netwaikato.ac.nz

| Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (QY) | Luminescence Lifetime (τ) |

| [Eu(acac)₃(Br₂-phen)] | Not specified | Not specified | 13% | 790 ± 1.53 µs |

| [Sm(acac)₃(Br₂-phen)] | Not specified | Not specified | 1.1% | 38.76 ± 0.61 µs |

| [Tb(acac)₃(H₂O)₂] | Not specified | 543-544 | Not specified | Not specified |

This table presents photophysical data for selected lanthanide acetylacetonate complexes, demonstrating the influence of the lanthanide ion and auxiliary ligands on their luminescent properties. elsevierpure.comtandfonline.com

Formation of Mixed-Metal Coordination Polymers

The acetylacetonate ligand also plays a role in the construction of mixed-metal coordination polymers. These are extended network structures containing at least two different metal ions linked by organic ligands. The design of such materials is of great interest for creating materials with tunable properties, for example in magnetism and catalysis.

One strategy for forming mixed-metal coordination polymers involves using a metal acetylacetonate complex that also bears a functional group capable of coordinating to a second metal ion. For instance, a complex like [Mg(acacCN)₂(H₂O)₂], where acacCN is 3-cyanoacetylacetonate, can act as a building block. The cyano groups can then coordinate to another metal ion, such as Ag(I), to form a bimetallic network. rsc.orgamericanelements.com

Another approach involves the use of heteroleptic complexes, which contain more than one type of ligand. For example, a copper(II) complex with both an acetylacetonate ligand and a pyridyl-functionalized dipyrrin (B1230570) ligand can self-assemble into a 1D coordination polymer. nih.gov The subsequent addition of a silver(I) salt can then link these chains into 2D or 3D heterometallic networks. nih.gov

Lanthanide-transition metal coordination polymers have also been synthesized using acetylacetonate-based ligands. These materials are of interest for combining the magnetic and luminescent properties of the f- and d-block metals. For example, lanthanide acetylacetonates can react with chromium tricarbonyl-functionalized benzoic acid to form both mononuclear and 1D polymeric structures. manchester.ac.uk Another elegant approach utilizes the Lewis acidic nature of Ln(hfac)₃ (hfac = hexafluoroacetylacetonate) moieties, which can coordinate to the oxygen atoms of a transition metal tris-acetylacetonate complex, M(acac)₃, to form discrete, chiral heterodinuclear complexes of the type LnM(hfac)₃(μ₂-acac-O,O,O')₃. mdpi.comresearchgate.net

| Precursor 1 | Precursor 2 | Resulting Structure Type | Metal Ions | Ref. |

| [Mg(acacCN)₂(H₂O)₂] | Ag(I) salt | 2D and 3D Networks | Mg(II), Ag(I) | rsc.org |

| (acacpy₂)Cu(dpm-py) | Ag(BF₄) or Ag(TfO) | 2D and 3D Networks | Cu(II), Ag(I) | nih.gov |

| Ln(acac)₃ | BcrCOOH | Mononuclear and 1D Polymers | Ln(III), Cr(0) | manchester.ac.uk |

| Ln(hfac)₃ | M(acac)₃ (M=Cr, Fe, Ga) | Dinuclear Complexes | Ln(III), M(III) | mdpi.com |

This table summarizes examples of mixed-metal coordination polymers and complexes formed using acetylacetonate-based ligands.

Reactivity of Metal Acetylacetonate Complexes in Coordination Chemistry

Metal acetylacetonate complexes exhibit a rich reactivity, which is central to their utility in various chemical transformations. The coordinated acetylacetonate ligand does not behave as a passive spectator; its reactivity is significantly influenced by coordination to the metal center.

One of the most notable aspects of the reactivity of the acetylacetonate ligand is its susceptibility to electrophilic substitution at the central γ-carbon atom. This reactivity is akin to that of aromatic compounds and is a direct consequence of the quasi-aromatic character of the chelate ring. wikipedia.orglibretexts.org The coordination of the acetylacetonate anion to the metal ion enhances the electron density at the central carbon, making it nucleophilic. libretexts.orglibretexts.org A variety of electrophiles can be introduced at this position, including halogens (Cl, Br, I), nitro groups (NO₂), and acyl groups. This allows for the post-synthetic modification of the ligand within the coordination sphere of the metal. wikipedia.orgresearchgate.net

Metal acetylacetonate complexes are also widely employed as catalysts or precatalysts in a vast range of organic reactions. Their solubility in organic solvents and their thermal stability make them well-suited for homogeneous catalysis. wikipedia.org Examples of their catalytic applications include:

Cross-coupling reactions: Palladium(II) acetylacetonate complexes, particularly those with N-heterocyclic carbene ligands, have shown high activity in Suzuki-Miyaura cross-coupling reactions. mdpi.com

Polymerization: Vanadium acetylacetonate complexes are used as precatalysts in the commercial production of ethylene-propylene-diene elastomers (EPDM). wikipedia.org

Oxidation and Reduction: Iron(III) acetylacetonate has been investigated as a catalyst precursor for oxidation reactions, while other acetylacetonate complexes have been used in reduction and hydroxylation reactions. wikipedia.orgajrconline.org

Epoxidation: Vanadyl acetylacetonate, VO(acac)₂, effectively catalyzes the epoxidation of allylic alcohols. wikipedia.org

The catalytic activity of these complexes can be tuned by modifying the substituents on the acetylacetonate ligand or by introducing other ligands to the metal center. Furthermore, immobilizing metal acetylacetonate complexes on solid supports, such as hierarchically porous silica (B1680970), can lead to robust and recyclable heterogeneous catalysts. rsc.org

Reactivity and Mechanistic Investigations of Sodium Acetylacetonate

Nucleophilic and Basic Reactivity of the Acetylacetonate (B107027) Anion

The acetylacetonate anion is an ambident nucleophile, meaning it can react at two different sites: the central carbon atom (C-alkylation) or the oxygen atoms (O-alkylation). wikipedia.org This dual reactivity is a cornerstone of its synthetic utility, allowing for the formation of a diverse array of products.

O-Alkylation Pathways and Enol Ether Formation

Alkylation of the acetylacetonate anion at the oxygen atom leads to the formation of enol ethers. wikipedia.org This reaction pathway is favored under specific conditions, often involving the use of highly reactive alkylating agents like trialkyloxonium salts in aprotic polar solvents. rsc.org For instance, the use of triethyloxonium (B8711484) fluoroborate in solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can lead to significant O-alkylation. rsc.org The formation of enol ethers represents a key transformation, converting the diketone structure into a vinylogous ester derivative.

The competition between O- and C-alkylation is a subject of ongoing study, with the solvent and the nature of the alkylating agent playing crucial roles in determining the reaction's outcome. rsc.orgscispace.com

C-Alkylation and Synthesis of 3-Substituted Acetylacetonates (B15086760)

The reaction of sodium acetylacetonate with alkyl halides can lead to the formation of 3-substituted derivatives of acetylacetone (B45752), a process known as C-alkylation. wikipedia.orgdoi.org This reaction is a fundamental method for creating new carbon-carbon bonds at the central carbon of the acetylacetone backbone. libretexts.orgmasterorganicchemistry.comlibretexts.org

A variety of alkylating agents can be employed, including simple alkyl halides and more complex functionalized molecules. researchgate.net The choice of solvent is critical, with polar aprotic solvents often favoring C-alkylation. researchgate.net For example, the use of ketones like methyl isobutyl ketone (MIBK) has been proposed as an effective medium for these reactions. researchgate.net The synthesis of these 3-substituted derivatives is significant as they serve as precursors for various metal complexes and other organic compounds. tandfonline.comtandfonline.comresearchgate.net

| Alkylating Agent | Solvent | Product | Reference |

| Alkyl Halides | Polar Aprotic Solvents | 3-Alkyl-2,4-pentanedione | researchgate.net |

| Allyl Halides | Ketones (e.g., MIBK) | 3-Allyl-2,4-pentanedione | researchgate.net |

| (3-chloropropyl)trimethoxysilane | MIBK | 3-((Trimethoxysilyl)propyl)pentane-2,4-dione | researchgate.net |

| Chloro Derivatives (in situ iodination) | Ketones (e.g., Acetone (B3395972), MEK, MIBK) | 3-Substituted Pentane-2,4-diones | researchgate.net |

Participation in Condensation Reactions (e.g., Aldol, Michael)

The acetylacetonate anion, being a stabilized enolate, readily participates in various condensation reactions, which are vital for forming carbon-carbon bonds in organic synthesis.

Aldol Condensation: In aldol-type reactions, the acetylacetonate anion can act as the nucleophile, adding to carbonyl compounds like aldehydes and ketones. wikipedia.orglibretexts.org This reaction leads to the formation of β-hydroxy diketones, which can subsequently dehydrate to yield α,β-unsaturated diketones. wikipedia.org The reaction is typically catalyzed by a base, which generates the enolate. wikipedia.orgmasterorganicchemistry.com

Michael Addition: Sodium acetylacetonate is an effective Michael donor in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com It adds to α,β-unsaturated carbonyl compounds, known as Michael acceptors, to form a new carbon-carbon bond at the β-position of the acceptor. wikipedia.org This reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds and more complex molecular architectures. masterorganicchemistry.comresearchgate.net The reaction is driven by the formation of a stable C-C single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com

Oxidative Transformations of Sodium Acetylacetonate

Sodium acetylacetonate can undergo oxidative coupling reactions to form larger molecules.

Formation of Tetraacetylethane and Related Products

A notable oxidative transformation of sodium acetylacetonate is its conversion to tetraacetylethane. wikipedia.org This reaction is typically achieved by treating sodium acetylacetonate with an oxidizing agent, such as iodine. orgsyn.orgwikipedia.org The process involves the coupling of two acetylacetonate radicals, which are formed via single-electron oxidation of the acetylacetonate anion. Tetraacetylethane itself is a versatile precursor for the synthesis of various heterocyclic compounds and metal complexes. wikipedia.orgijpsr.comresearchgate.net

Mechanistic Studies of Reactions Utilizing Sodium Acetylacetonate as a Reagent

The diverse reactivity of sodium acetylacetonate has prompted numerous mechanistic studies to understand the underlying principles governing its reactions. These investigations often focus on the factors that control the regioselectivity of its reactions (C- vs. O-alkylation) and the kinetics of its participation in condensation and oxidative processes.

Studies have shown that the nature of the counter-ion, the solvent, and the electrophile all play a significant role in directing the reaction pathway. rsc.org For instance, in alkylation reactions, hard electrophiles tend to favor O-alkylation, while soft electrophiles favor C-alkylation. The solvent's ability to solvate the cation and the enolate also influences the reactivity and regioselectivity.

Kinetic Analysis of Reaction Pathways

Kinetic studies provide quantitative insight into the reaction rates, mechanisms, and factors influencing the transformations of the acetylacetonate ligand. These analyses have been conducted on various reactions, including electrophilic substitution and catalyst-driven processes.

A notable area of study has been the electrophilic substitution on the acetylacetonate ring system. The kinetics of the nitrosation of acetylacetone (AcAc), the parent compound of sodium acetylacetonate, have been thoroughly investigated. The reaction is understood to proceed via electrophilic addition to the enol form of the ketone. rsc.org Kinetic studies of the nitrosation of acetone have proposed a mechanism where the electrophilic attack occurs at the carbonyl oxygen, followed by a rapid internal rearrangement. rsc.org The rate of nitrosation for acetylacetone is influenced by the high enol content present in equilibrium. rsc.org

The bromination of metal(III) acetylacetonate complexes, such as those of Cobalt(III) and Chromium(III), has also been subject to kinetic analysis. In a 50% v/v acetic acid-water mixture, the reaction exhibits first-order dependence on the brominating agent but is independent of the concentration of the metal chelate substrate. asianpubs.org This suggests that the rate-determining step does not directly involve the acetylacetonate complex. asianpubs.org The rate of this reaction is unaffected by the addition of neutral salts like sodium sulfate (B86663) and sodium nitrate (B79036) but is accelerated by sodium acetate (B1210297). asianpubs.org

In the realm of catalysis, the kinetics of the hydrolysis of sodium borohydride (B1222165) catalyzed by ruthenium(III) acetylacetonate have been explored. This catalytic reaction was found to have a small activation enthalpy and a large negative activation entropy, which is indicative of an associative mechanism. metu.edu.tr The catalyst demonstrated high activity, with a turnover frequency (TOF) of 6.55 min⁻¹ before deactivation. metu.edu.tr

| Reaction Type | Substrate | Key Kinetic Finding | Activation Parameters | Source |

|---|---|---|---|---|

| Bromination | Co(acac)₃, Cr(acac)₃ | First-order in brominating agent; zero-order in substrate. | Not specified. | asianpubs.org |

| Catalytic Hydrolysis | Sodium Borohydride (catalyzed by Ru(acac)₃) | Rate dependent on catalyst and substrate concentration. | Small ΔH‡, large negative ΔS‡, suggesting an associative mechanism. | metu.edu.tr |

| Nitrosation | Acetylacetone (AcAc) | Reaction occurs via the enol form; kinetics are complex and depend on acidity and buffer presence. | Not specified. | rsc.org |

Identification of Key Intermediates and Transition States

The identification of transient species is crucial for elucidating reaction mechanisms involving sodium acetylacetonate. Its primary role is often as a precursor to the acetylacetonate anion, which then participates in forming key intermediates. atamanchemicals.com

In reactions with metal salts, the most fundamental intermediates are the resulting metal acetylacetonate complexes. wikipedia.orgatamanchemicals.com For instance, the solid-state interaction between cobalt(II) chloride and sodium acetylacetonate, stimulated by mechanical treatment, proceeds to form cobalt(II) acetylacetonate. researchgate.net

Under high-temperature conditions, such as those used in the gasification of coke, sodium acetylacetonate decomposes. The decomposition pathway involves its complete conversion to sodium carbonate during carbonization, which subsequently transforms into a sodium oxide phase that acts as a potent catalyst for gasification. ntnu.no

In organic reactions, the enolate form of the acetylacetonate anion is itself a key intermediate. rsc.org During the nitrosation of acetylacetone, the proposed mechanism involves the formation of a nitrosyl complex intermediate in a steady state, which then rearranges in the rate-limiting step to the final C-nitroso product or its oxime tautomer. rsc.org

Furthermore, transition metal complexes derived from acetylacetonate are pivotal intermediates in advanced catalytic cycles. High-valent tetraalkylargentate(III) complexes have been identified as key intermediates in silver-mediated cross-coupling reactions. researchgate.net Similarly, in enantioselective propargylic substitution reactions, transition metal–allenylidene complexes, formed from reactions involving acetylacetonate ligands, are considered key reactive intermediates. snnu.edu.cn

| Reaction / Process | Identified or Proposed Intermediate / Transition State | Significance | Source |

|---|---|---|---|

| Reaction with Metal Salts | Metal acetylacetonate complexes (e.g., Co(acac)₂) | Stable coordination compounds, often the final product or a catalyst precursor. | wikipedia.orgresearchgate.net |

| High-Temperature Decomposition | Sodium carbonate, Sodium oxide | Catalytically active species in industrial processes like coke gasification. | ntnu.no |

| Nitrosation of Acetylacetone | Nitrosyl complex intermediate | Transient species that rearranges to form the final product. | rsc.org |

| Silver-Mediated Cross-Coupling | Tetraorganylargentate(III) complexes | High-valent organometallic intermediates driving C-C bond formation. | researchgate.net |

| Enantioselective Propargylic Substitution | Transition metal–allenylidene complexes | Key reactive intermediates that determine the stereochemical outcome. | snnu.edu.cn |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of sodium acetylacetonate (B107027) and its complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atomic nuclei.

¹H and ¹³C NMR for Structural Elucidation of Complexes

¹H and ¹³C NMR spectroscopy are instrumental in characterizing the structure of metal acetylacetonate complexes. The chemical shifts observed in the NMR spectra provide information about the electronic environment of the protons and carbon atoms within the acetylacetonate ligand upon coordination to a metal center. For diamagnetic complexes, such as those of Al³⁺, the NMR spectra exhibit sharp resonances in the typical organic region. magritek.com For instance, the ¹H-NMR spectrum of Al(acac)₃ shows sharp signals, confirming its diamagnetic nature as Al³⁺ has no unpaired electrons. magritek.com Similarly, the ¹H-NMR spectrum of Co(acac)₃ also displays sharp resonances, indicating a diamagnetic low-spin d⁶ configuration for the Co(III) center. magritek.com

In contrast, paramagnetic complexes, which contain unpaired electrons, exhibit significantly broadened and shifted NMR signals. magritek.com For example, the ¹H-NMR spectrum of Mn(acac)₃ shows broad and downfield-shifted resonances, characteristic of a paramagnetic compound. magritek.com Solid-state MAS NMR studies on paramagnetic metal acetylacetonate complexes like [VO(acac)₂], [V(acac)₃], [Ni(acac)₂(H₂O)₂], and [Cu(acac)₂] have shown a reversal of the isotropic ¹³C shifts for the methyl (CH₃) and carbonyl (CO) groups depending on the d-electron configuration of the metal. sdu.dk This highlights the sensitivity of NMR to the electronic structure of the metal center.

The structure of platinum(II) acetylacetonate complexes has also been confirmed using ¹H and ¹³C NMR spectroscopy, along with other techniques. urfu.rursc.org The concentration-dependent signals of the γ-proton in the NMR spectra of sodium and potassium acetylacetonates (B15086760) in dimethylsulfoxide suggest the existence of ion pairs in solution. cdnsciencepub.com

Application of Acetylacetonate Complexes as NMR Shift Reagents

Paramagnetic metal acetylacetonate complexes can function as NMR "shift reagents," which are used to simplify complex NMR spectra. wikipedia.orgacs.org These reagents induce large chemical shift changes in the NMR spectrum of a substrate that coordinates to the paramagnetic metal center. pnas.orgulaval.ca This effect can help to resolve overlapping signals and facilitate spectral interpretation.

Transition metal complexes such as Co(acac)₂(H₂O)₂ have been effectively used to simplify the NMR spectra of alcohols and amines. ulaval.ca While lanthanide-based shift reagents often produce larger shifts with less line broadening, transition metal acetylacetonates offer advantages such as low cost, ease of preparation, and non-hygroscopic properties. ulaval.ca The interaction between the shift reagent and the substrate is a reversible equilibrium, and the magnitude of the induced shift depends on the concentration of the shift reagent and the strength of the coordination. purdue.edu Studies have investigated the use of nickel(II) acetylacetonate complexes as shift reagents for both ¹H and ¹³C NMR spectroscopy. purdue.edu Chromium(III) acetylacetonate is also utilized as a spin relaxation agent to enhance sensitivity in quantitative carbon-13 NMR spectroscopy. wikipedia.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of sodium acetylacetonate and its complexes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized acetylacetonate complexes. nccr-must.ch HRMS has been used to confirm the presence of Au(III) species in the form of [AuX₄]⁻ ions. rsc.org The AccuTOF 4G LC-plus/DART mass spectrometer is an example of an instrument capable of providing high-resolution mass spectra for precise molecular formula determination. pubcompare.ai

Electrospray Ionization (ESI) and Other Soft Ionization Methods

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes. acs.orgscribd.comuvic.ca It allows for the transfer of ions from solution to the gas phase with minimal fragmentation, enabling the observation of the intact molecular ion or related adducts. uvic.caacs.org ESI-MS has been used to study the gas-phase coordination chemistry of metal ions with acetylacetone (B45752), revealing the formation of various species, including mononuclear and polynuclear complexes. acs.org For example, in the case of Be²⁺ and acetylacetone, ions such as [Be(acac)(MeOH)n]⁺, [Be₂(acac)₃]⁺, and [Be₃O(acac)₃]⁺ have been observed. acs.org

The structure of a platinum(II) acetylacetonate complex was confirmed by ESI mass spectrometry, among other methods. urfu.ru Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that has been employed for the analysis of transition-metal acetylacetonate complexes. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide further insights into the bonding and electronic structure of sodium acetylacetonate and its complexes.

Vibrational spectra of sodium acetylacetonate have been reported for both solid and solution states. rsc.org Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the acetylacetonate ligand. The positions of the C=O and C=C stretching vibrations are particularly sensitive to the coordination environment. iiste.orgacs.org Studies have shown that the symmetry of the acetylacetonate anion changes from C₂v in the solid state to a lower symmetry in aqueous solution. rsc.org The IR spectra of metal acetylacetonate complexes show bands corresponding to the vibrations of the acetylacetonate ligand, and the positions of these bands can provide information about the strength of the metal-oxygen bond. iiste.org For instance, the IR spectra of Cr(acac)₃ show characteristic bands for ν(C–C) + ν(C–O), ν(C=C) + ν(C–C), and ν(C=O) vibrations. iiste.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectra of metal acetylacetonate complexes typically show intense bands in the UV region due to ligand-to-metal charge transfer (LMCT) and intra-ligand π-π* transitions. iiste.orgmetu.edu.tr In some cases, weaker d-d transitions can be observed in the visible region for transition metal complexes. The UV-Vis spectrum of Ru(acac)₃ has been used to study its role as a homogeneous catalyst. metu.edu.tr

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying metal acetylacetonate complexes that contain one or more unpaired electrons (paramagnetic systems). numberanalytics.com EPR provides detailed information about the electronic ground state, the local environment of the paramagnetic center, and interactions with nearby magnetic nuclei (hyperfine coupling). numberanalytics.com

The technique has been applied to a wide range of acac complexes, including those of Cu(II), Mn(II), Mn(III), Fe(III), and Co(II). numberanalytics.comtandfonline.comresearchgate.netcardiff.ac.uk For instance, the existence of an unstable acetylacetonate anion radical (acac˙²⁻) was first suggested based on EPR spectroscopy. nih.govrsc.org

High-frequency and -field EPR (HFEPR) studies on manganese(III) acetylacetonate, Mn(acac)₃, have been particularly insightful for characterizing its Jahn-Teller distorted structure. nih.gov Analysis of the HFEPR data for frozen solutions yielded specific spin Hamiltonian parameters, which describe the magnetic properties of the complex. nih.gov

Table 2: Spin Hamiltonian Parameters for Mn(acac)₃ in Frozen Solution from HFEPR

| Parameter | Value | Description | Reference |

| D | -4.52(2) cm⁻¹ | Axial zero-field splitting parameter | nih.gov |

| |E| | 0.25(2) cm⁻¹ | Rhombic zero-field splitting parameter | nih.gov |

| g_iso | 1.99(1) | Isotropic g-factor | nih.gov |

The EPR spectrum of bis(2,4-acetylacetonate)cobalt(II) is dominated by broad features with apparent g-values around g ≈ 5.4-5.8 and g ≈ 2.0, characteristic of a high-spin Co(II) complex in a disturbed octahedral geometry. researchgate.net

Advanced X-ray Diffraction Methodologies

The crystal structure of sodium acetylacetonate monohydrate (Na[C₅H₇O₂]·H₂O) has been determined using this technique. researchgate.net SC-XRD has also been crucial in elucidating the structures of countless metal acetylacetonate complexes, revealing details about coordination geometry and intermolecular interactions. For example, the structure of a nickel(II) complex, [Ni(C₅H₇O₂)₂(C₈H₉N₃)(H₂O)], shows a distorted octahedral geometry where the axial positions are occupied by a benzimidazole (B57391) ligand and a water molecule. nih.gov The significant variation in bond angles at the nickel center is a direct consequence of the bite angle of the bidentate acac ligands. nih.gov This method is also capable of distinguishing between different polymorphic forms of a compound, which may have distinct physical properties. researchgate.net

Table 3: Example Crystallographic Data for an Acetylacetonate Complex

| Parameter | Value | Compound | Reference |

| Compound | [Ni(C₅H₇O₂)₂(C₈H₉N₃)(H₂O)]·C₂H₅OH | nih.gov | |

| Crystal system | Triclinic | nih.gov | |

| Space group | P-1 | nih.gov | |

| Compound | VO(acac)₂ | rsc.org | |

| Crystal system | Triclinic | rsc.org | |

| Space group | P-1 | rsc.org | |

| Lattice parameters | a = 7.5258 Å, b = 8.2242 Å, c = 11.2321 Å, α = 73.0599°, β = 71.3566°, γ = 66.6140° | rsc.org |

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to identify crystalline phases and analyze the solid-state properties of materials. Instead of a single crystal, it uses a finely powdered sample, producing a characteristic diffraction pattern for each crystalline substance.

PXRD is routinely used to confirm the identity and purity of synthesized sodium acetylacetonate and its complexes. figshare.com The diffraction pattern of pure sodium acetylacetonate shows characteristic high-intensity peaks at specific 2θ angles. scirp.orgsemanticscholar.org This technique is also invaluable for monitoring the progress of solid-state reactions. For example, in mechanochemical syntheses involving sodium acetylacetonate, PXRD can show the disappearance of reactant reflections and the emergence of new reflections corresponding to the products. researchgate.netrsc.org

Table 4: Powder X-ray Diffraction Data for Sodium Acetylacetonate (Na(acac))

| 2θ (degrees) | d-spacing (Å) | Relative Intensity | Reference |

| 16.9 | 5.24 | Strong | scirp.org, semanticscholar.org |

| 17.55 | 5.05 | Strong | scirp.org, semanticscholar.org |

| 22.01 | 4.03 | Strong (Peak Intensity) | scirp.org, semanticscholar.org |

| 24.5 | 3.63 | Strong | scirp.org, semanticscholar.org |

Thermal Analysis Techniques (e.g., DTA, DSC) for Reaction Dynamics

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC), monitor the physical and chemical changes in a substance as a function of temperature. These methods are crucial for understanding the thermal stability, phase transitions, and decomposition pathways of materials like sodium acetylacetonate and its complexes. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample compared to a reference as they are subjected to a controlled temperature program. It provides quantitative information about the enthalpy changes (ΔH) associated with processes like melting, crystallization, and chemical reactions. libretexts.org

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference. It detects exothermic (heat-releasing) and endothermic (heat-absorbing) events. libretexts.org

DSC and DTA have been used to study the phase transitions of metal(III) acetylacetonates and to distinguish between different polymorphs. researchgate.netresearchgate.net The thermal decomposition of metal acac complexes often involves multiple steps, including the release of water, carbon dioxide, and fragments of the acetylacetone ligand, which can be observed as distinct endothermic or exothermic peaks on DTA and DSC curves. researchgate.net Advanced methods like Sample Controlled Thermal Analysis (SCTA), where the heating rate is governed by the rate of the sample's transformation, can offer enhanced resolution of thermal events and provide improved kinetic data on reaction dynamics. rsc.org

Theoretical and Computational Investigations of Sodium Acetylacetonate Systems

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a mainstream quantum chemical method for studying the electronic structure of molecules, offering a balance between computational cost and accuracy. diva-portal.orgresearchgate.net DFT calculations allow for detailed analysis of the charge distribution, bonding, molecular geometry, and vibrational modes of the acetylacetonate (B107027) anion as influenced by the sodium cation.

Analysis of Charge Distribution and Bonding Character

The bonding within the acetylacetonate (acac) chelate ring and the nature of the interaction between the sodium ion and the acac anion are key to understanding the compound's properties. The delocalized π-system of the acetylacetonate anion involves the two oxygen atoms and the three central carbon atoms. DFT studies on various metal acetylacetonates (B15086760) show that the metal-ligand bond is primarily electrostatic in nature. tandfonline.com

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution and donor-acceptor interactions. dergipark.org.tr In acetylacetonate complexes, NBO analysis reveals the Lewis structure, charge delocalization within the acac ring, and the nature of the metal-oxygen bond. researchgate.net For a simple alkali metal salt like sodium acetylacetonate, the interaction is expected to be highly ionic. The sodium atom exists as a cation with a charge close to +1, while the negative charge is delocalized over the oxygen atoms of the acetylacetonate anion. This charge delocalization contributes to the stability of the six-membered chelate-like structure. Studies on related systems show that the negative charge is primarily shared between the two oxygen atoms, with smaller negative charges on the central carbon atom of the acac ligand.

Energy decomposition analysis (EDA) performed on transition metal acetylacetonates confirms that electrostatic interactions are the dominant contributor to the attractive forces between the metal center and the ligand, more so than orbital (covalent) interactions. tandfonline.com This finding supports a highly ionic bonding character for sodium acetylacetonate.

Prediction of Molecular Geometries and Vibrational Frequencies

DFT calculations are widely used to predict the equilibrium geometries of molecules with high accuracy. For metal acetylacetonates, these calculations can predict bond lengths and angles, which can be compared with experimental data from X-ray diffraction. asianpubs.orgup.ac.za In the acetylacetonate ligand, the C-O and C-C bond lengths within the chelate ring are sensitive to the coordinating metal ion. DFT studies on various M(acac)ₓ complexes show that the C-O bond length is typically around 1.28-1.31 Å, and the C-C bond length in the ring is around 1.41-1.42 Å, indicative of significant electron delocalization. asianpubs.org The geometry around the sodium ion in a solid-state or solvated environment would be determined by its coordination number and packing or solvent effects.

Vibrational spectroscopy, coupled with DFT calculations, is a powerful method for structural characterization. researchgate.net DFT can compute the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. researchgate.net These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, providing excellent agreement with experimental spectra. researchgate.netharvard.edu The vibrational modes of the acetylacetonate ligand are well-characterized. Strong bands in the 1500-1600 cm⁻¹ region are typically assigned to coupled C=O and C=C stretching vibrations, which are sensitive indicators of the metal-ligand interaction strength. researchgate.net

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Description |

| Asymmetric C=O Stretch | ~1580 - 1610 | Coupled C=O and C=C stretching |

| Symmetric C=O Stretch | ~1520 - 1545 | Coupled C=O and C=C stretching |

| CH₃ Symmetric Bend | ~1420 - 1440 | Methyl group deformation |

| C-CH₃ Stretch | ~1250 - 1280 | Stretching of the bond to the methyl group |

| Ring Deformation + CH Bend | ~930 - 950 | In-plane bending of the chelate ring and CH group |

| Metal-Oxygen Stretch | ~400 - 670 | Stretching of the Na-O bond, coupled with ring modes |

Note: The frequency ranges are representative values derived from DFT studies on various metal acetylacetonate complexes and may vary slightly for sodium acetylacetonate. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, making it a valuable tool for simulating and interpreting electronic spectra. inoe.rolumpac.pro.br It allows for the calculation of excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions. diva-portal.orgnih.gov

Simulation of UV-Vis Spectra and Electronic Excitations

The ultraviolet-visible (UV-Vis) absorption spectrum of sodium acetylacetonate is dominated by the electronic transitions within the acetylacetonate anion. TD-DFT calculations on acetylacetonate complexes typically predict intense absorption bands in the UV region. mdpi.comscispace.com These absorptions are primarily assigned to π → π* transitions within the delocalized system of the chelate ring.

The main electronic transitions predicted by TD-DFT for the acetylacetonate ligand are:

HOMO → LUMO transition: This is the lowest energy transition, corresponding to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For the acac anion, both of these orbitals have π character.

Other π → π transitions:* Excitations from lower-lying π orbitals to higher-energy π* orbitals also contribute to the UV spectrum.

TD-DFT calculations, often performed with a suitable solvent model, can reproduce experimental UV-Vis spectra with good accuracy. inoe.roscispace.com For example, studies on tris(acetylacetonato)iron(III) have shown that TD-DFT using the B3LYP functional can predict the main absorption bands and their character, distinguishing between ligand-to-metal charge transfer (LMCT) and intra-ligand (π → π) transitions. researchgate.netmdpi.com For sodium acetylacetonate, where the sodium ion has no low-lying empty d-orbitals, the spectrum is expected to be dominated by the intra-ligand π → π transitions.

| Transition Type | Calculated Wavelength (nm) | Oscillator Strength (f) | Description |

| π → π* (HOMO→LUMO) | ~290 - 310 | High | Strong absorption band characteristic of the delocalized ring |

| π → π* | ~240 - 260 | Moderate to High | Higher energy intra-ligand transition |

Note: These values are representative for the acetylacetonate ligand based on TD-DFT calculations of related complexes. mdpi.comscispace.com The exact values depend on the computational method and solvent model used.

Understanding Luminescence Mechanisms in Lanthanide Complexes

The acetylacetonate ligand is frequently used in lanthanide complexes to enhance their luminescence properties. Lanthanide ions themselves have very weak light absorption due to their forbidden f-f transitions. researchgate.net However, when coordinated to a ligand like acetylacetonate, the complex can exhibit strong luminescence. This process, known as the "antenna effect," involves three main steps:

The organic ligand (the "antenna") absorbs UV light via its allowed π → π* transitions.

The absorbed energy is transferred from the ligand's excited singlet state to its triplet state via intersystem crossing (ISC).

The energy is then transferred from the ligand's triplet state to the lanthanide ion, exciting it to a higher f-electron state. The lanthanide ion then relaxes by emitting light (luminescence). researchgate.netacs.org

TD-DFT is a crucial tool for understanding and predicting the efficiency of this energy transfer process. lumpac.pro.brtaylorfrancis.com By calculating the energies of the singlet and triplet excited states of the ligand, researchers can determine if the triplet state energy is suitably positioned above the emissive level of the lanthanide ion, which is a key requirement for efficient energy transfer. researchgate.net TD-DFT calculations have been successfully used to rationalize the luminescent properties of Eu(III) and Tb(III) complexes, showing how the ligand's electronic structure facilitates the sensitization of the metal ion's emission. acs.orgtaylorfrancis.com

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to study the dynamic behavior of molecules in the liquid phase. combinatorialpress.com By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the time evolution of the system, offering insights into solvation, ion pairing, and transport properties. ucl.ac.uk

For sodium acetylacetonate in an aqueous solution, MD simulations can model the interactions between the Na⁺ and acac⁻ ions and the surrounding water molecules. Based on simulations of similar simple salt solutions like sodium acetate (B1210297), one can expect the Na⁺ ions to be surrounded by a well-defined hydration shell of water molecules. rsc.org The acetylacetonate anion would also be hydrated, with water molecules forming hydrogen bonds with the oxygen atoms.

MD simulations are particularly useful for investigating:

Solvation Structure: Determining the radial distribution functions (RDFs) around the ions, which describe the probability of finding a water molecule at a certain distance from the ion. This allows for the calculation of coordination numbers, revealing the structure of the first and second solvation shells. ucl.ac.uk

Ion Pairing: Assessing the extent to which Na⁺ and acac⁻ ions exist as free, fully solvated ions versus solvent-separated or contact ion pairs. In dilute solutions of sodium acetate, contact ion pairs are generally not detected, suggesting strong solvation. rsc.org